molecular formula C12H14ClNO3 B2356501 Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 61018-94-8

Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

Cat. No.: B2356501
CAS No.: 61018-94-8
M. Wt: 255.7
InChI Key: FTZKQJYZVIQXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of hexahydropyridoazepines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives could be explored for their therapeutic properties in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound shares structural similarities but differs in the arrangement of its atoms, leading to different chemical properties and applications.

  • Indole Derivatives: Indole derivatives are structurally related and exhibit a range of biological activities, making them useful in various research and industrial applications.

Uniqueness: Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)11-8(13)7-10(15)14-6-4-2-3-5-9(11)14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZKQJYZVIQXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCCN2C(=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.